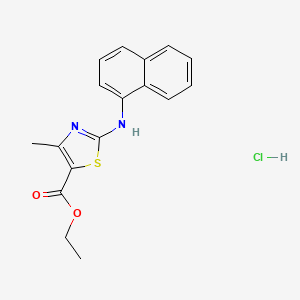

Ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate, hydrochloride

Description

Ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate, hydrochloride is a thiazole-derived compound characterized by a naphthylamino substituent at the 3-position, a methyl group at the 5-position, and an ethyl carboxylate ester at the 2,4-positions of the thiazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name |

ethyl 4-methyl-2-(naphthalen-1-ylamino)-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S.ClH/c1-3-21-16(20)15-11(2)18-17(22-15)19-14-10-6-8-12-7-4-5-9-13(12)14;/h4-10H,3H2,1-2H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWISKXLAKKMWMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC3=CC=CC=C32)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate, hydrochloride typically involves a multi-step process:

Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate starting materials to form the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Naphthylamino Group: The naphthylamino group is introduced via a nucleophilic substitution reaction. This involves the reaction of the thiazole intermediate with a naphthylamine derivative.

Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using ethyl alcohol and an acid catalyst.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate, hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Ethyl 5-methyl-3-((3-(trifluoromethyl)phenyl)carbonylamino)-2,4-thiazolecarboxylate (476279-12-6)

- Molecular Formula : C₁₇H₁₄F₃N₃O₃S

- Key Differences: The naphthylamino group in the target compound is replaced by a trifluoromethylphenyl carbonylamino group.

- Applications : This analog’s trifluoromethyl group may enhance metabolic stability and lipophilicity, traits critical in drug design .

2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (Compound 8)

- Molecular Formula : C₁₈H₁₃N₅SO

- Key Differences: Features a fused naphthalene-thiazole system instead of a simple thiazole ring. Incorporates a pyrazole ring with a cyanogroup and ethylimidoform substituent.

- Physical Properties :

- Melting Point: 225–227 °C

- IR: 2218 cm⁻¹ (C≡N stretch)

- Yield: 71%

- Comparison: The fused aromatic system in Compound 8 likely increases π-π stacking interactions, which could enhance binding to biological targets compared to the non-fused thiazole in the target compound .

Derivatives with Functional Group Variations

2-[3-Imidoformic hydrazido-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (Compound 9)

- Molecular Formula : C₁₆H₁₁N₇S

- Key Differences: Replaces the ethylimidoform group in Compound 8 with a hydrazido moiety.

- Physical Properties :

- Melting Point: 212–214 °C

- IR: 3420–3265 cm⁻¹ (NH/NH₂ stretches)

- Yield: 62%

- Comparison : The hydrazido group in Compound 9 may improve solubility in aqueous media compared to the target compound’s hydrochloride salt, though at the cost of reduced lipophilicity .

Thiazole-Containing Pharmaceuticals

Pioglitazone Hydrochloride

- Molecular Formula : C₁₉H₂₀N₂O₃S·HCl

- Key Differences :

- Contains a thiazolidinedione ring instead of a thiazole-carboxylate system.

- Designed as a PPAR-γ agonist for diabetes management.

- Comparison: Unlike the target compound, pioglitazone’s thiazolidinedione core is critical for its insulin-sensitizing activity, highlighting how minor structural changes in thiazole derivatives can lead to divergent pharmacological profiles .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Compounds

Research Findings and Implications

- Electron-Donating vs. In contrast, the trifluoromethyl group in its analog (476279-12-6) may improve metabolic stability but reduce binding affinity to certain targets .

- Fused vs. Non-Fused Systems: Compounds with fused aromatic systems (e.g., Compound 8) exhibit higher melting points and crystallinity compared to non-fused thiazoles, suggesting improved thermal stability .

Biological Activity

Ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate, hydrochloride, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 15865-96-0

- Molecular Formula : C13H14N2O2S

- Molecular Weight : 262.33 g/mol

Structure

The compound features a thiazole ring which is crucial for its biological activity. The presence of the naphthylamino group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of thiazole derivatives, including ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate. These compounds have shown significant activity against various Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have been reported as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .

- The structural modifications in thiazole derivatives influence their antibacterial potency; larger lipophilic substituents generally enhance activity .

The mechanism by which ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate exerts its antibacterial effects may involve the inhibition of DNA gyrase and topoisomerase IV enzymes. These enzymes are critical for bacterial DNA replication and transcription:

- Compounds similar to ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate have demonstrated IC50 values in the range of 0.0033 to 0.046 µg/mL against E. coli DNA gyrase .

- The presence of specific functional groups allows for hydrogen bonding interactions with the active sites of these enzymes, enhancing inhibitory efficacy .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of thiazole derivatives on human cell lines:

- Ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate has shown low toxicity against HepG2 liver cells, indicating a favorable selectivity profile for bacterial targets over human cells .

Study 1: Efficacy Against Resistant Strains

A comparative study evaluated the efficacy of ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate against antibiotic-resistant strains of Staphylococcus aureus. The compound exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin, suggesting its potential as a treatment option in cases of multidrug resistance .

Study 2: Structure-Activity Relationship Analysis

Research focused on the structure-activity relationship (SAR) of thiazole derivatives indicated that the naphthylamino substitution significantly enhances antibacterial activity. The study identified optimal substituents at various positions on the thiazole ring that contributed to increased potency and reduced resistance profiles .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Antibacterial Activity | Effective against Gram-positive/negative bacteria |

| MIC (against S. pneumoniae) | 0.008 µg/mL |

| IC50 (DNA gyrase inhibition) | Range: 0.0033 - 0.046 µg/mL |

| Cytotoxicity (HepG2) | Low toxicity observed |

| Resistance Profile | More effective than ampicillin/streptomycin |

Q & A

Q. What is the general synthetic route for preparing Ethyl 5-methyl-3-(naphthylamino)-2,4-thiazolecarboxylate, hydrochloride?

The compound is typically synthesized via a multi-step procedure:

- Step 1 : React 2-amino-5-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C .

- Step 2 : Introduce the naphthylamine group via nucleophilic substitution or coupling reactions under controlled pH and temperature.

- Step 3 : Hydrochloride salt formation using HCl gas or concentrated HCl in ethanol.

- Purification : Recrystallization from ethanol-DMF mixtures improves purity .

Q. What key analytical techniques are used to characterize this compound?

- NMR Spectroscopy : Confirms structural integrity via H/C NMR signals for the thiazole ring (δ 6.8–7.2 ppm) and naphthyl protons (δ 7.5–8.5 ppm) .

- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 385.08) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Unreacted intermediates : Traces of 2-amino-5-methylthiazole or naphthylamine derivatives. Mitigated via thorough washing with cold ethanol .

- Byproducts : Chloroacetylated side products. Controlled by slow addition of chloroacetyl chloride and maintaining reaction temperatures below 25°C .

- Salt impurities : Excess HCl is removed by vacuum drying or neutralization with NaHCO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.